2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
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Overview
Description
2-(3,4-Difluorophenyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction connecting two distinct ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is facilitated by the presence of hydrazonyl chlorides, which generate nitrile imines in situ. The reaction conditions often involve moderate to high temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common strategies. Additionally, the selection of catalysts and reagents that are cost-effective and environmentally benign is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be carried out using reagents like Selectfluor® or N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2
Reduction: NaBH4 or LiAlH4 in ethanol or THF
Substitution: Selectfluor® or NBS in acetonitrile or dichloromethane
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, which can be further utilized in different applications .
Scientific Research Applications
2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar in structure but with different biological activities.
2-Azaspiro[4.4]nonan-3-one: Shares the spirocyclic core but lacks the difluorophenyl group, leading to different chemical properties and applications.
Uniqueness
2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to its difluorophenyl substitution, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Biological Activity
2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H14F2N2O
- Molecular Weight : 252.26 g/mol
- CAS Number : 1422134-80-2
The compound features a spirocyclic structure that is crucial for its biological activity. The presence of the difluorophenyl group enhances its interaction with biological targets.
Recent studies have highlighted the compound's role as a covalent inhibitor of the KRAS G12C protein, which is implicated in various solid tumors. The binding occurs at the switch-II pocket of KRAS G12C, leading to inhibition of oncogenic signaling pathways essential for tumor growth and survival .
Antitumor Activity
-
In Vitro Studies :
- The compound demonstrated potent inhibitory effects on cancer cell lines harboring KRAS mutations. For instance, derivatives based on the diazaspiro framework showed enhanced potency against non-small cell lung cancer (NSCLC) models .
- A specific derivative, identified as compound 7b, exhibited a dose-dependent antitumor effect in xenograft mouse models, indicating significant potential for therapeutic application in treating KRAS-driven cancers.
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The structural optimization of this compound derivatives has been crucial in enhancing their biological activity. Modifications to the side chains and functional groups have led to increased binding affinity and selectivity towards KRAS G12C.
Data Tables
Compound Name | CAS Number | Molecular Weight | Activity | Reference |
---|---|---|---|---|
This compound | 1422134-80-2 | 252.26 g/mol | KRAS G12C inhibitor | |
Compound 7b | Not specified | Not specified | Antitumor in vivo efficacy |
Case Studies
-
Case Study on KRAS Inhibition :
- A study reported the identification of several diazaspiro compounds that act as covalent inhibitors against KRAS G12C mutations. The lead compound showed promising results in preclinical models, demonstrating significant tumor regression and favorable pharmacokinetic profiles.
-
Clinical Implications :
- The ongoing research into the efficacy of these compounds suggests a potential pathway for developing targeted therapies for patients with KRAS-mutant tumors. The ability to inhibit an otherwise "undruggable" target like KRAS represents a significant advancement in cancer therapeutics.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c14-10-2-1-9(5-11(10)15)17-8-13(6-12(17)18)3-4-16-7-13/h1-2,5,16H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSQUPLFVVFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.